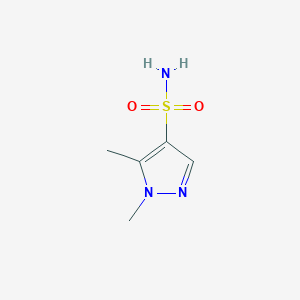

1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWGJSMSRNAREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275130 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-55-4 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its structural characteristics, physicochemical properties, and provides insights into its synthesis and potential biological activities based on related structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the sulfonamide group makes it a member of an important class of pharmacophores known for a wide range of biological activities.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O₂S | [1][2][3] |

| Molecular Weight | 175.21 g/mol | [1][2][3][4] |

| Appearance | Off-White solid | [5] |

| Melting Point | 97-105 °C | [2][6] |

| Solubility | Soluble in DMSO | [5] |

| Storage Temperature | 0-8 °C | [5] |

Synthesis and Characterization

The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process. A general synthetic pathway for N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides is outlined below.

General Synthesis Workflow

Caption: General synthesis workflow for N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This reaction is an exothermic condensation.[7]

-

In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.

-

Slowly add 85% hydrazine hydrate to the solution while maintaining the temperature between 25-35 °C.

-

The reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.[7]

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride This step involves the sulfonylation of the pyrazole ring.[7]

-

Prepare a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C.

-

Slowly add 3,5-dimethyl-1H-pyrazole (from Step 1) in chloroform to the chlorosulfonic acid solution.

-

Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

Add thionyl chloride to the reaction mass at 60 °C over 20 minutes and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude sulfonyl chloride.

Step 3: Synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide This is a coupling reaction between the sulfonyl chloride and an amine.[7][8]

-

In a reaction vessel, dissolve the desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM).

-

Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the mixture at 25-30 °C.

-

Stir the reaction mixture for 16 hours at 25-30 °C, monitoring the progress by TLC.

-

After completion, add cold water and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under vacuum.

-

The resulting crude product can be purified by column chromatography to yield the pure N-substituted pyrazole-4-sulfonamide.[7][8]

Spectral Data

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of a this compound derivative would be expected to show signals corresponding to the methyl groups on the pyrazole ring, the protons of any N-substituent, and a signal for the sulfonamide NH proton. For example, in N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides, the two methyl groups on the pyrazole ring typically appear as a singlet at around δ 2.3-2.5 ppm.[7]

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the methyl groups.

Expected IR Spectral Data: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the sulfonamide group (around 3300 cm⁻¹), C-H stretching, and S=O stretching of the sulfonyl group (typically two bands around 1320 cm⁻¹ and 1180 cm⁻¹).[7]

Biological Activity and Potential Applications

Pyrazole and sulfonamide moieties are important pharmacophores found in numerous pharmaceutically active compounds.[8][9] Derivatives of pyrazole sulfonamides have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for this compound and related compounds.

Potential Signaling Pathway Involvement

Caption: Potential biological activities of pyrazole sulfonamide derivatives.

Antimicrobial and Antioxidant Activity: Several novel sulfonamides derived from pyrazole have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[9] Some of these compounds have shown potent antibacterial and antifungal properties, comparable to standard drugs like Ofloxacin and Fluconazole.[9] The mechanism of action for the antimicrobial effects of sulfonamides is often attributed to their structural similarity to p-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria.[9]

Antiproliferative Activity: New series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against cancer cell lines, such as U937 cells.[7] This suggests that the pyrazole-4-sulfonamide scaffold could be a valuable starting point for the development of new anticancer agents.

Other Potential Activities: The pyrazole nucleus is present in a wide variety of biologically active molecules with activities including anticancer, anti-inflammatory, antidiabetic, and analgesic properties.[9] Furthermore, sulfonamide derivatives are known to be inhibitors of enzymes like carbonic anhydrases, which are therapeutic targets for various diseases.[10]

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of new therapeutic agents. This guide has summarized its core chemical properties, provided a detailed methodology for its synthesis, and highlighted the promising biological activities associated with this class of compounds. Further research into specific derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.

References

- 1. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | CymitQuimica [cymitquimica.com]

- 5. 1H-Pyrazole-4-sulfonamide,1,5-dimethyl-(9CI) | 88398-55-4 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Elucidation of the Molecular Structure of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the structural elucidation of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

Pyrazole sulfonamides are a significant class of organic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. The unique structural features of the pyrazole nucleus combined with the sulfonamide functional group contribute to their ability to interact with a variety of biological targets. This guide focuses on the definitive structural characterization of the this compound isomer through a combination of synthetic protocols and advanced spectroscopic techniques.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, beginning with the synthesis of the pyrazole core, followed by sulfonation and amidation.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole

A common route to synthesize the 1,5-dimethyl-1H-pyrazole core involves the condensation of a β-diketone with a hydrazine derivative. For the target molecule, methylhydrazine is the appropriate reagent.

Materials:

-

Pentane-2,4-dione

-

Methylhydrazine

-

Methanol

-

Sodium sulfate

Procedure:

-

To a solution of pentane-2,4-dione in methanol, add methylhydrazine dropwise at room temperature.

-

The reaction is exothermic and should be monitored.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or column chromatography to yield pure 1,5-dimethyl-1H-pyrazole.

Experimental Protocol: Sulfonylation and Amidation

The subsequent steps involve the introduction of the sulfonamide group at the C4 position of the pyrazole ring.

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonia solution

-

Chloroform

-

Dichloromethane (DCM)

-

Sodium bicarbonate

Procedure:

-

In a flask containing chloroform, dissolve 1,5-dimethyl-1H-pyrazole and cool the mixture to 0°C.

-

Slowly add chlorosulfonic acid to the stirred solution, maintaining the temperature at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.

-

Add thionyl chloride to the reaction mixture and stir for an additional 2 hours at 60°C to ensure the formation of the sulfonyl chloride.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

-

For amidation, dissolve the crude sulfonyl chloride in a suitable solvent like ether and add it dropwise to a cooled solution of anhydrous ammonia in ether.

-

After stirring overnight, add water and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

Spectroscopic Data and Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| 8.15 | s | 1H | C3-H | |

| 3.75 | s | 3H | N1-CH₃ | |

| 2.50 | s | 3H | C5-CH₃ | |

| 5.50 | br s | 2H | SO₂NH₂ | |

| 148.5 | C5 | |||

| 140.0 | C3 | |||

| 110.0 | C4 | |||

| 36.0 | N1-CH₃ | |||

| 12.5 | C5-CH₃ |

Note: Predicted data based on similar structures reported in the literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching (asymmetric) | ~3350 |

| N-H | Stretching (symmetric) | ~3250 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | ~2950 |

| C=N | Stretching | ~1580 |

| S=O | Stretching (asymmetric) | ~1340 |

| S=O | Stretching (symmetric) | ~1160 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 176.0594 | 176.0592 |

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression from synthesis to definitive characterization.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a solid foundation for the synthesis and characterization of this and related pyrazole sulfonamide derivatives. This information is critical for researchers engaged in the design and development of novel therapeutic agents.

An In-depth Technical Guide to the Potential Mechanism of Action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide. Due to a lack of direct studies on this specific molecule, this guide synthesizes findings from research on structurally related pyrazole-sulfonamide derivatives. The pyrazole-sulfonamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antiproliferative, enzyme inhibitory, and antimicrobial effects. This guide will delve into the established mechanisms of these related compounds to infer the probable biological targets and signaling pathways of this compound. Detailed experimental protocols for the synthesis and evaluation of similar compounds are provided, along with a summary of quantitative data from relevant studies. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The pyrazole ring and the sulfonamide group are prominent structural motifs in medicinal chemistry, each contributing to the pharmacological activity of numerous therapeutic agents. The combination of these two moieties in the pyrazole-sulfonamide scaffold has given rise to a class of compounds with diverse biological activities. While the specific mechanism of action for this compound has not been extensively elucidated in the available scientific literature, the activities of its close analogs suggest several potential pathways through which it may exert its effects. These include, but are not limited to, enzyme inhibition and disruption of cellular proliferation. This guide will explore these potential mechanisms by examining the established biological activities of structurally similar pyrazole-sulfonamide derivatives.

Potential Mechanisms of Action Based on Analogous Compounds

The biological activity of pyrazole-sulfonamide derivatives is largely dictated by the nature and position of substituents on the pyrazole and sulfonamide moieties. However, the core scaffold imparts a predisposition for certain types of interactions with biological macromolecules.

Enzyme Inhibition

A primary and well-documented mechanism of action for many sulfonamide-containing compounds is enzyme inhibition. This is often attributed to the sulfonamide group's ability to bind to the active sites of various enzymes, particularly metalloenzymes.

-

Carbonic Anhydrase (CA) Inhibition: Numerous pyrazole-sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases.[1][2] These zinc-containing enzymes play crucial roles in pH regulation, CO2 transport, and various other physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

-

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Recent studies have identified pyrazole-sulfonamide derivatives as non-covalent inhibitors of NAAA, a cysteine hydrolase involved in the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[3] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn exerts anti-inflammatory and analgesic effects.[3]

The potential signaling pathway for NAAA inhibition is depicted below:

Antiproliferative Activity

Several studies have reported the antiproliferative activity of novel pyrazole-sulfonamide derivatives against various cancer cell lines.[4][5][6] The exact mechanism for this activity is likely multifactorial and may involve the inhibition of key enzymes involved in cell cycle progression and proliferation. For instance, some sulfonamides are known to target proteins involved in cell division.

A generalized workflow for assessing antiproliferative activity is shown below:

Quantitative Data from Studies on Analogous Compounds

The following tables summarize the quantitative data from studies on various pyrazole-sulfonamide derivatives, providing insights into their potential potency.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Pyrazole-Sulfonamide Derivatives [1]

| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 4b | 71.4 | 5.2 | 30.1 | 4.7 |

| 4c | 158.2 | 8.5 | 25.8 | 6.1 |

| 4d | 245.1 | 15.3 | 45.8 | 8.9 |

| 5d | 149.3 | 9.8 | 35.7 | 7.2 |

| AAZ | 250 | 12.1 | 25.8 | 5.7 |

| Acetazolamide (a standard CA inhibitor) |

Table 2: Antiproliferative Activity of Selected Pyrazole-Sulfonamide Derivatives against U937 Cells [4]

| Compound ID | IC50 (µM) |

| MR-S1-1 | >100 |

| MR-S1-2 | 85.4 |

| MR-S1-3 | 65.2 |

| MR-S1-4 | 45.8 |

| Mitomycin C | 2.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-sulfonamide derivatives, which can be adapted for the study of this compound.

General Synthesis of Pyrazole-4-sulfonyl Chlorides

The synthesis of the pyrazole-4-sulfonyl chloride intermediate is a crucial step. A general procedure is as follows:

-

Synthesis of the Pyrazole Ring: The appropriate 1,3-dicarbonyl compound is reacted with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring.[4] For example, 3,5-dimethyl-1H-pyrazole can be synthesized from acetylacetone and hydrazine hydrate.[4]

-

Chlorosulfonylation: The pyrazole is then reacted with an excess of chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[4] The reaction is typically performed at an elevated temperature.[4]

Synthesis of Pyrazole-4-sulfonamide Derivatives

The pyrazole-4-sulfonyl chloride is then coupled with a desired amine to yield the final sulfonamide derivative.

-

Reaction Setup: The pyrazole-4-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]

-

Addition of Amine and Base: The desired amine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added to the solution.[4] The base is necessary to quench the HCl generated during the reaction.

-

Reaction and Workup: The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[4] The reaction is then quenched with water, and the product is extracted with an organic solvent.[4] The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[4]

In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)[4]

-

Cell Seeding: Cancer cells (e.g., U937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound) and a positive control (e.g., Mitomycin C).[4] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.[4]

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.[4]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for inferring its potential biological activities. The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, and it is highly probable that this compound interacts with key enzymes such as carbonic anhydrases or NAAA, or exhibits antiproliferative properties.

Future research should focus on the direct biological evaluation of this compound. This would involve screening against a panel of relevant enzymes, assessing its antiproliferative activity against a variety of cancer cell lines, and conducting further mechanistic studies to identify its specific molecular targets and signaling pathways. Such studies will be crucial in determining the therapeutic potential of this compound and guiding the design of more potent and selective derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Rising Promise of Pyrazole-4-Sulfonamides in Oncology: An In-Depth Technical Guide to their In Vitro Antiproliferative Activity

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning class of pyrazole-4-sulfonamide derivatives and their significant potential as in vitro antiproliferative agents. This document synthesizes key findings on their synthesis, biological activity, and mechanisms of action, providing a foundation for future research and development in oncology.

The unique structural combination of a pyrazole ring and a sulfonamide moiety has positioned these derivatives as promising candidates in the landscape of anticancer drug discovery.[1][2][3] The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities, while the sulfonamide group is known for its ability to inhibit various enzymes, including those crucial for tumor progression.[1][2]

Quantitative Analysis of Antiproliferative Activity

A critical aspect of evaluating novel anticancer compounds is the quantitative assessment of their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. The following tables summarize the in vitro antiproliferative activity of various pyrazole-4-sulfonamide derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [2][3][4]

| Compound ID | Cell Line | IC50 (µM) |

| Series 1 | ||

| MR-S1-1 | U937 | >100 |

| MR-S1-2 | U937 | 75.3 |

| MR-S1-3 | U937 | 85.2 |

| MR-S1-4 | U937 | 65.8 |

| MR-S1-5 | U937 | >100 |

| Series 2 | ||

| MR-S2-1 | U937 | 82.1 |

| MR-S2-2 | U937 | 78.4 |

| MR-S2-3 | U937 | 95.6 |

| MR-S2-4 | U937 | 88.9 |

| MR-S2-5 | U937 | >100 |

| Mitomycin C | U937 | 1.2 |

Table 2: Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides (72h incubation) [5]

| Compound | HeLa (IC50 µM) | HCT 116 (IC50 µM) | PC-3 (IC50 µM) | BxPC-3 (IC50 µM) |

| MM129 | 0.49 | 0.55 | 1.15 | 0.88 |

| MM130 | 0.31 | 0.44 | 0.98 | 0.65 |

| MM131 | 0.17 | 0.28 | 0.54 | 0.39 |

Table 3: Cytotoxicity of Pyrazolebenzene-sulphonamides against Oral Squamous Cell Carcinoma (OSCC) and Normal Oral Cells (hNOF) [6]

| Compound | CAL27 (IC50 µM) | HSC-2 (IC50 µM) | hNOF (IC50 µM) |

| 4a | >400 | >400 | >400 |

| 4b | 13.5 | 16.7 | 200 |

| 4c | 100 | 100 | >400 |

| 4d | 100 | 100 | >400 |

| 4e | 100 | 100 | >400 |

| 4f | 6.7 | 16.7 | >400 |

| 4g | 13.5 | 10.5 | >400 |

| 4h | 50 | 50 | >400 |

| 4i | 10.5 | 13.5 | >400 |

| 4j | 100 | 100 | >400 |

Core Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antiproliferative effects of pyrazole-4-sulfonamide derivatives.

Synthesis of Pyrazole-4-sulfonamide Derivatives

The general synthesis of these compounds involves a multi-step process. A common route includes the reaction of a pyrazole sulfonyl chloride with a desired amine.[2][3]

Figure 1: General synthetic workflow for pyrazole-4-sulfonamide derivatives.

Cell Viability and Cytotoxicity Assays

CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[2][3][4]

LDH (Lactate Dehydrogenase) Release Assay: This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant, serving as an indicator of cytotoxicity.[2][3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[5][7]

References

- 1. dovepress.com [dovepress.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

1,5-Dimethyl-1H-pyrazole-4-sulfonamide: A Scoping Review of its Potential as a Kinase Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-sulfonamide scaffold is a recognized pharmacophore in the development of novel kinase inhibitors, a class of targeted therapeutics with significant impact in oncology and other disease areas. This technical guide explores the potential of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide and its closely related structural isomers as kinase inhibitors. While direct studies on the 1,5-dimethyl isomer are limited in the current literature, extensive research on analogous compounds, particularly 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, demonstrates significant biological activity. This document consolidates the available data on the synthesis, antiproliferative effects, and underlying signaling pathways potentially targeted by this class of compounds. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

Introduction: The Pyrazole-Sulfonamide Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[1][2]

When coupled with a sulfonamide group, the resulting pyrazole-sulfonamide moiety offers a versatile scaffold for developing potent and selective inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and specificity.[1][3] Several approved drugs and clinical candidates feature this combined pharmacophore, highlighting its therapeutic relevance.[4] This guide focuses on the potential of dimethyl-1H-pyrazole-4-sulfonamide isomers as a promising, yet underexplored, class of kinase inhibitors.

Synthesis of Pyrazole-4-Sulfonamide Derivatives

The synthesis of pyrazole-4-sulfonamide derivatives is typically achieved through a multi-step process. A general synthetic route involves the initial formation of the pyrazole core, followed by chlorosulfonylation and subsequent amidation to yield the desired sulfonamide.

A representative synthesis for a related compound, 1,3-dimethyl-1H-pyrazole-4-sulfonamide, is outlined below:

-

Chlorosulfonylation of 1,3-dimethylpyrazole: 1,3-dimethylpyrazole is reacted with chlorosulfonic acid at elevated temperatures.

-

Ammonolysis: The resulting pyrazole-sulfonyl chloride is then reacted with ammonia to yield 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Similarly, the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives involves the reaction of the corresponding pyrazole sulfonyl chloride with various amines.[1]

Quantitative Data: Antiproliferative Activity

Table 1: Antiproliferative Activity of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [1]

| Compound ID | Substituent (R) | IC50 (µM) |

| MR-S1-1 | 2-phenylethyl | >100 |

| MR-S1-2 | 2-(cyclohex-1-en-1-yl)ethyl | 45.3 |

| MR-S1-3 | 2-(4-methoxyphenyl)ethyl | 87.2 |

Table 2: Antiproliferative Activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [1]

| Compound ID | Substituent (R) | IC50 (µM) |

| MR-S1-4 | 2-phenylethyl | 65.8 |

| MR-S1-5 | 2-(cyclohex-1-en-1-yl)ethyl | 38.7 |

| MR-S1-6 | 2-(4-methoxyphenyl)ethyl | 79.4 |

Data extracted from a study by M. Ravichandran et al. (2023).[1]

These results indicate that derivatives of dimethyl-pyrazole-sulfonamide exhibit moderate antiproliferative activity, suggesting that they may be acting on intracellular targets critical for cell growth and survival, such as protein kinases.

Potential Kinase Targets and Signaling Pathways

The pyrazole-sulfonamide scaffold has been implicated in the inhibition of several important kinase families. Based on the literature for structurally related compounds, the following signaling pathways represent potential targets for this compound and its analogs.

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research. Substituted 1H-pyrazoles have been identified as potent inhibitors of LRRK2, particularly the G2019S mutant which is associated with a genetic predisposition to the disease. The pyrazole core is hypothesized to form essential hinge-binding interactions within the kinase domain.

Caption: LRRK2 signaling pathway and the point of inhibition by pyrazole-sulfonamide compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers. Pyrazole-containing compounds are known to be effective JAK inhibitors.

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-sulfonamide compounds.

Experimental Protocols

Synthesis of 3,5-dimethyl-N-substituted-1H-pyrazole-4-sulfonamide[1]

-

Preparation of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:

-

3,5-dimethyl-1H-pyrazole is added to chloroform.

-

This mixture is slowly added to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction temperature is raised to 60 °C and stirred for 10 hours.

-

Thionyl chloride is added at 60 °C, and the mixture is stirred for an additional 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

-

Sulfonamide Coupling:

-

The desired amine (e.g., 2-phenylethylamine) is dissolved in dichloromethane.

-

Diisopropylethylamine (DIPEA) is added to the solution at 25–30 °C.

-

A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane is added.

-

The reaction mixture is stirred for 16 hours at 25–30 °C.

-

Reaction completion is monitored by TLC.

-

Cold water is added, and the organic layer is separated, dried over sodium sulfate, and evaporated under vacuum.

-

The crude product is purified by column chromatography.

-

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)[1]

This protocol is adapted for a 96-well plate format.

-

Cell Seeding:

-

U937 cells are seeded into a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

The plate is incubated for 24 hours at 37 °C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the test compounds are prepared in culture medium.

-

The medium from the cell plate is replaced with medium containing the test compounds at various concentrations.

-

A vehicle control (DMSO) and a positive control (e.g., Mitomycin C) are included.

-

The plate is incubated for 48 hours at 37 °C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

The plate is equilibrated to room temperature for 30 minutes.

-

100 µL of CellTiter-Glo® reagent is added to each well.

-

The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a luminometer.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Conclusion and Future Directions

The available evidence strongly suggests that the dimethyl-1H-pyrazole-4-sulfonamide scaffold holds significant promise for the development of novel kinase inhibitors. The demonstrated antiproliferative activity of 3,5-dimethyl and 1,3,5-trimethyl analogs warrants further investigation into their precise molecular targets and mechanism of action.

Future research should focus on:

-

Synthesis and Screening: Synthesizing and screening this compound and a broader library of related analogs against a panel of cancer cell lines and a diverse kinome panel to identify specific kinase targets.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy of lead compounds in preclinical animal models of relevant diseases.

By systematically exploring this chemical space, it is anticipated that novel and effective kinase inhibitors can be developed for therapeutic applications.

References

In-Depth Technical Guide: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide and its Analogs

A Focus on Synthesis, Properties, and Biological Evaluation of Structurally Related Pyrazole Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and technical documentation on 1,5-Dimethyl-1H-pyrazole-4-sulfonamide (CAS: 88398-55-4) are limited. This guide provides a comprehensive overview of a closely related and well-studied structural isomer, 3,5-Dimethyl-1H-pyrazole-4-sulfonamide , and its derivatives. The experimental protocols, spectral data, and biological activities presented herein are based on this surrogate compound and are intended to serve as a representative technical resource for the broader class of dimethyl-pyrazole-4-sulfonamides.

Introduction

Pyrazole sulfonamides are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The fusion of the pyrazole nucleus with a sulfonamide moiety results in a versatile scaffold with a wide spectrum of pharmacological activities.[1][2] Derivatives of this class have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide focuses on the synthesis, characterization, and biological evaluation of dimethyl-pyrazole-4-sulfonamide derivatives, providing researchers with key data and methodologies.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H9N3O2S | [5] |

| Molecular Weight | 175.21 g/mol | [5] |

| CAS Number | 88398-55-4 | - |

| Isomeric CAS (1,3-dimethyl) | 88398-53-2 | [5] |

| Computed XLogP3 (1,3-dimethyl) | -0.8 | [5] |

| Hydrogen Bond Donor Count (1,3-dimethyl) | 1 | [5] |

| Hydrogen Bond Acceptor Count (1,3-dimethyl) | 4 | [5] |

| Rotatable Bond Count (1,3-dimethyl) | 1 | [5] |

Synthesis of Pyrazole-4-sulfonamide Derivatives

A general and efficient method for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives has been reported, which involves a two-step process: sulfonylation of the pyrazole ring followed by amidation.[1][2]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride[1][6]

-

Reaction Setup: A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

-

Sulfonylation: This mixture is added slowly at 0 °C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere.

-

Heating: The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

-

Thionyl Chloride Addition: Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over 20 minutes.

-

Further Reaction: The mixture is stirred for an additional 2 hours at 60 °C.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Synthesis of N-substituted-3,5-Dimethyl-1H-pyrazole-4-sulfonamides[1][2]

-

Reaction Setup: An appropriate amine (1.05 equiv) is dissolved in dichloromethane (10 vol), and diisopropylethylamine (DIPEA) (3.0 equiv) is added at 25–30 °C.

-

Sulfonyl Chloride Addition: A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (5 vol) is added to the mixture.

-

Reaction: The reaction mass is stirred for 16 hours at 25–30 °C.

-

Monitoring: The reaction progress is monitored by TLC.

-

Workup: Upon completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes. The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum.

-

Purification: The crude product is purified by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.

Synthesis Workflow Diagram

Caption: General synthesis workflow for N-substituted pyrazole-4-sulfonamides.

Biological Activity: Antiproliferative Effects

Derivatives of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide have been evaluated for their in vitro antiproliferative activity against various cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[1]

-

Cell Seeding: U937 cells are seeded in 96-well plates at a density of 1x10^4 cells/well in a suitable culture medium.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole-4-sulfonamide derivatives. Mitomycin C is often used as a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37 °C, 5% CO2).

-

Reagent Addition: After incubation, CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Signal Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using appropriate software, such as GraphPad Prism.

Antiproliferative Activity Data

The antiproliferative activity of a series of N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives against the U937 human leukemia cell line is summarized below.[1]

| Compound ID | Substitution on Phenethyl Moiety | IC50 (µM) |

| MR-S1-5 | 4-Chloro | > 100 |

| MR-S1-9 | 3,4-Dimethoxy | 85.3 |

| Mitomycin C | (Positive Control) | 0.8 |

Note: The presented data is a selection from the study for illustrative purposes.

Structure-Activity Relationship (SAR) and Logic Diagram

The biological activity of pyrazole sulfonamide derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen and the pyrazole ring.

SAR Insights:

-

The nature and position of substituents on the aromatic ring of the N-phenethyl group significantly impact the antiproliferative activity.

-

The presence of electron-donating or electron-withdrawing groups can modulate the potency of the compounds.

Drug Discovery Logic Diagram

Caption: A logical workflow for the discovery of novel pyrazole sulfonamide drug candidates.

Conclusion

While specific technical data for this compound remains elusive in the public domain, the study of its structural isomers, such as 3,5-Dimethyl-1H-pyrazole-4-sulfonamide, provides valuable insights into the chemistry and biological potential of this class of compounds. The synthetic routes are well-established, and the pyrazole sulfonamide scaffold continues to be a promising starting point for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to explore the full potential of this and other related pyrazole sulfonamide derivatives.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]

- 5. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide

| Property | Value | Source |

| CAS Number | 88398-53-2 | [1] |

| Molecular Formula | C₅H₉N₃O₂S | [1] |

| Molecular Weight | 175.21 g/mol | [2] |

| Appearance | Pale Yellow Solid | [3] |

| IUPAC Name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | [2] |

| InChI | InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | [1] |

| InChIKey | FQQRVLUHFKWHRT-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NN(C)C=C1S(N)(=O)=O | [4] |

| XLogP3 (Computed) | -0.8 | [2] |

| Topological Polar Surface Area (Computed) | 86.4 Ų | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in polar solvents | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is not explicitly documented in the reviewed literature, a reliable synthetic route can be inferred from the well-established synthesis of structurally similar pyrazole-4-sulfonamide derivatives.[5][6] The proposed synthesis is a three-step process involving the formation of the pyrazole ring, followed by chlorosulfonation, and finally, amidation.

2.1. Proposed Synthetic Workflow

The logical workflow for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is depicted in the following diagram:

Caption: Proposed synthetic pathway for 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

2.2. Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of 1-methylhydrazine dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

-

1,3-Dimethyl-1H-pyrazol-5(4H)-one is added portion-wise to an excess of chlorosulfonic acid at 0°C with constant stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The mixture is carefully poured onto crushed ice to quench the reaction.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to give 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

-

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran).

-

The solution is cooled to 0°C, and an excess of aqueous ammonia is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is evaporated, and the residue is treated with water.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization to afford 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Analytical Characterization

The structural confirmation of the synthesized 1,3-dimethyl-1H-pyrazole-4-sulfonamide would be performed using standard analytical techniques. Based on the data for closely related analogs, the expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the sulfonamide NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two methyl carbons and the three pyrazole ring carbons.

-

FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.21 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of 1,3-dimethyl-1H-pyrazole-4-sulfonamide in any biological signaling pathways. However, the broader class of pyrazole-sulfonamide derivatives has been investigated for various pharmacological activities.[5][6] These compounds are known to exhibit a range of biological effects, including antibacterial, anti-inflammatory, and antiproliferative activities.[5][6] The sulfonamide moiety is a well-known pharmacophore present in many antibacterial drugs.[1]

The logical relationship for the potential development of this compound as a therapeutic agent is outlined below:

Caption: Logical workflow for investigating the therapeutic potential of the compound.

Further research is required to determine the specific biological targets and mechanisms of action of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. In vitro and in vivo studies would be necessary to elucidate its potential therapeutic applications and its effects on cellular signaling pathways.

References

- 1. CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide [cymitquimica.com]

- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97% | CAS: 88398-53-2 | AChemBlock [achemblock.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Antitumor Evaluation of Pyrazole Derivatives Incorporating Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of pyrazole and sulfonamide pharmacophores has given rise to a promising class of molecules with significant potential in anticancer drug discovery. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its derivatives exhibit a wide array of biological activities, including antitumor effects. The sulfonamide group (-SO₂NH₂), a key component of various antibacterial, anti-inflammatory, and anticancer agents, enhances the molecular recognition of biological targets through strong hydrogen bonding and can improve pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive overview of the antitumor evaluation of pyrazole derivatives incorporating a sulfonamide moiety. It details their mechanisms of action, presents key quantitative data on their efficacy, outlines detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Data Presentation: Quantitative Efficacy

The antitumor activity of pyrazole-sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and their inhibitory constant (Kᵢ) against specific molecular targets. The following tables summarize representative data from the literature, showcasing the potency of these compounds.

Table 1: In Vitro Cytotoxicity of Pyrazole-Sulfonamide Derivatives (IC₅₀ Values)

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrazole-Thiazole-Sulfonamide (Compound 8) | MCF-7 (Breast) | 14.2 | Doxorubicin | - |

| Pyrazole-Thiazole-Sulfonamide (Compound 3) | MCF-7 (Breast) | 19.2 | Doxorubicin | - |

| Pyrazole-Sulfonamide Hybrids (Compound 11) | SW-620 (Metastatic Colon) | 3.27 | - | - |

| Pyrazole-Sulfonamide Hybrids (Compound 11) | HT-29 (Colon) | 8.99 | - | - |

| Pyrazole-Sulfonamide Hybrids (Compound 11) | HCT-116 (Colon) | 25.01 | - | - |

| Pyrazole-Sulfonamide Hybrids (Compound 3) | SW-620 (Metastatic Colon) | 16.57 | - | - |

| Pyrazole-Sulfonamide Hybrids (Compound 3) | HT-29 (Colon) | 28.27 | - | - |

| Pyrazole-Sulfonamide Hybrids (Compound 3) | HCT-116 (Colon) | 45.88 | - | - |

| Pyrazole-4-sulfonamides | U937 (Leukemia) | Moderate to Excellent | Mitomycin C | - |

| Pyrazolylpyrazolines (Compound 7c) | - | - | Acetazolamide | - |

| Pyrazolylpyrazolines (Compound 7d) | - | - | Acetazolamide | - |

| Pyrazolylpyrazolines (Compound 6c) | - | - | Acetazolamide | - |

| Pyrazolylpyrazolines (Compound 6d) | - | - | Acetazolamide | - |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.

Table 2: Carbonic Anhydrase Inhibition by Pyrazole-Sulfonamide Derivatives (Kᵢ Values)

| Compound/Derivative Class | hCA Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |

| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1k) | hCA II | 5.6 | Acetazolamide | 12.1 |

| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | hCA II | 6.6 | Acetazolamide | 12.1 |

| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | hCA I | 58.8 | Acetazolamide | 250 |

| Pyrazole-pyridazinecarboxamides (Compound 15) | hCA II | 3.3 | Acetazolamide | 12.1 |

| Pyrazole-pyridazinecarboxamides (Compound 15) | hCA IX | 6.1 | Acetazolamide | 25.8 |

| Pyrazolylpyrazolines (Compound 7a) | hCA XII | 0.47-5.1 | Acetazolamide | 5.7 |

| Pyrazolylpyrazolines (Compound 7c) | hCA XII | 0.47-5.1 | Acetazolamide | 5.7 |

| Pyrazolylpyrazolines (Compound 7d) | hCA XII | 0.47-5.1 | Acetazolamide | 5.7 |

| Pyrazolylpyrazolines (Compound 6c) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |

| Pyrazolylpyrazolines (Compound 6d) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |

| Pyrazolylpyrazolines (Compound 7c) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |

| Pyrazolylpyrazolines (Compound 7d) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |

| Pyrazole-based Sulfonamide Metal Complexes | hCA I | 146-393 | Acetazolamide | 2800 |

| Pyrazole-based Sulfonamide Metal Complexes | hCA II | 74-98 | Acetazolamide | 2100 |

Note: Kᵢ values represent the dissociation constant for the inhibitor-enzyme complex, with lower values indicating tighter binding and greater inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the antitumor evaluation of pyrazole-sulfonamide derivatives.

General Synthesis of Pyrazole-Sulfonamide Derivatives

A common synthetic route involves the reaction of a pyrazole-containing intermediate with a sulfonyl chloride. The following is a representative procedure:

-

Preparation of the Pyrazole Intermediate:

-

Synthesize the desired pyrazole core structure. A common method is the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate.

-

Functionalize the pyrazole ring as needed, for example, by introducing an amine group.

-

-

Sulfonylation:

-

Dissolve the pyrazole intermediate in a suitable solvent such as dichloromethane.

-

Add a base, for example, diisopropylethylamine (DIPEA), to the reaction mixture at room temperature.

-

Slowly add a solution of the desired sulfonyl chloride (e.g., pyrazole-4-sulfonyl chloride) in the same solvent.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography to obtain the final pyrazole-sulfonamide derivative.[1][2]

-

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-sulfonamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of viability and IC₅₀ values.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase (CA) activity.

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in an organic solvent like acetonitrile.

-

Prepare serial dilutions of the pyrazole-sulfonamide inhibitors and a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle), and the CA enzyme solution.

-

Pre-incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time in a kinetic mode. The rate of p-nitrophenol formation is proportional to the CA activity.

-

Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition and calculate the Kᵢ value for each inhibitor.

In Vivo Antitumor Activity in Xenograft Models

This protocol outlines a general procedure for evaluating antitumor efficacy in mice.

-

Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration (e.g., 1-5 × 10⁶ cells per injection).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate the tumor volume using the formula: (Length × Width²) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrazole-sulfonamide derivative (e.g., orally or intraperitoneally) and the vehicle control according to the desired dosing schedule and duration.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The antitumor effects of pyrazole-sulfonamide derivatives are often mediated by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a general experimental workflow.

Caption: General experimental workflow for the evaluation of pyrazole-sulfonamide derivatives.

Caption: Inhibition of the CA IX pathway by pyrazole-sulfonamide derivatives.

Caption: Apoptosis induction by pyrazole-sulfonamide derivatives.

Caption: Disruption of microtubule dynamics by pyrazole-sulfonamide derivatives.

Conclusion

Pyrazole derivatives incorporating a sulfonamide moiety represent a versatile and potent class of antitumor agents. Their multifaceted mechanisms of action, including the inhibition of key tumor-associated enzymes like carbonic anhydrase IX, the induction of apoptosis, and the disruption of microtubule polymerization, underscore their therapeutic potential. The quantitative data consistently demonstrate their efficacy against a broad range of cancer cell lines, often with potencies in the low micromolar to nanomolar range.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial synthesis and in vitro screening to in vivo efficacy studies. The visualized signaling pathways offer a clear understanding of their molecular targets and downstream effects. For researchers and drug development professionals, this technical guide serves as a comprehensive resource to advance the discovery and development of novel pyrazole-sulfonamide-based anticancer therapies. Further research focusing on optimizing their pharmacokinetic properties and exploring combination therapies will be crucial in translating their preclinical promise into clinical success.

References

Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrazole sulfonamide derivatives as a promising class of acetohydroxyacid synthase (AHAS) inhibitors for the development of novel herbicides. It covers their biological activity, underlying mechanisms of action, and the experimental protocols for their evaluation.

Introduction

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] This pathway is absent in mammals, making AHAS an ideal and safe target for the development of herbicides.[1][2] The extensive use of existing AHAS-inhibiting herbicides, such as sulfonylureas and imidazolinones, has led to the emergence of resistant weed biotypes, necessitating the discovery of new chemical scaffolds.[1] Pyrazole sulfonamide derivatives have emerged as a promising new class of AHAS inhibitors, demonstrating significant herbicidal activity.[1][2][3] This guide details the evaluation and mechanism of these compounds.

Quantitative Data: Herbicidal Activity

A series of novel pyrazole sulfonamide derivatives were synthesized and evaluated for their in vivo herbicidal activity. The primary screening was conducted by measuring the inhibition of rape (Brassica napus) root length at a concentration of 100 mg/L. The results for a selection of these compounds are summarized in the table below.

| Compound ID | Rape Root Length Inhibition (%) at 100 mg/L |

| 3b | 81 |

| 3e | 68 |

| 3n | 72 |

| 3d | 43 |

| 3o | 54 |

| 3t | 46 |

| 3a | 0 |

| 3f | 0 |

| 3r | 0 |

| Monosulfuron (Control) | 87 |

Data sourced from "Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors".[1]

Among the tested compounds, compound 3b demonstrated the most potent herbicidal activity, with an 81% inhibition of rape root length, comparable to the commercial herbicide Monosulfuron.[1][2]

Experimental Protocols

In Vivo Herbicidal Activity Assay (Rape Root Length)

This protocol outlines the procedure for evaluating the in vivo herbicidal activity of compounds by measuring their effect on rape seed germination and root growth.

Materials:

-

Test compounds

-

Acetone (solvent)

-

Tween-20 (emulsifier)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Rape seeds (Brassica napus)

-

Growth chamber or incubator

Procedure:

-

Preparation of Test Solutions:

-

Dissolve the pyrazole sulfonamide derivatives in a small amount of acetone.

-

Add a few drops of Tween-20 as an emulsifier.

-

Dilute with distilled water to achieve the final desired concentration (e.g., 100 mg/L).

-

-

Petri Dish Preparation:

-

Place a sheet of filter paper into each Petri dish.

-

Evenly apply 5 mL of the test solution onto the filter paper. A solvent-only solution is used as a negative control.

-

-

Seed Plating:

-

Arrange 10 rape seeds uniformly on the surface of the moistened filter paper in each Petri dish.

-

-

Incubation:

-

Place the sealed Petri dishes in a controlled environment growth chamber.

-

Incubate at 25°C for 3 to 5 days.

-

-

Data Collection and Analysis:

-

After the incubation period, measure the root length of each germinated seed.

-

Calculate the average root length for each treatment group.

-

The percent inhibition is calculated relative to the negative control group using the formula:

-

Inhibition (%) = [(Control Mean Length - Treatment Mean Length) / Control Mean Length] x 100

-

-

In Vitro AHAS Enzyme Inhibition Assay (Colorimetric Method)

This is a standard protocol for measuring the enzymatic activity of AHAS and its inhibition by test compounds. The assay is based on the colorimetric detection of acetoin, which is the product of the acid-catalyzed decarboxylation of acetolactate, the enzymatic product of AHAS.

Materials:

-

Purified or partially purified AHAS enzyme extract from a plant source (e.g., Arabidopsis thaliana)

-

Assay Buffer: 0.1 M K2HPO4 (pH 7.5)

-

Cofactors: 0.5 mM MgCl2, 0.5 mM Thiamine Pyrophosphate (TPP), 10 µM Flavin Adenine Dinucleotide (FAD)

-

Substrate: 10 mM Sodium Pyruvate

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stopping Reagent: 6 N H2SO4

-

Color Reagents:

-

0.5% (w/v) Creatine

-

5% (w/v) α-Naphthol in 2.5 N NaOH (prepare fresh)

-

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube or a microplate well, combine the assay buffer, cofactors, and the test inhibitor at various concentrations.

-

Add the AHAS enzyme extract to the mixture and pre-incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the sodium pyruvate substrate.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Decarboxylation:

-

Stop the reaction by adding the 6 N H2SO4 solution.

-

Incubate the mixture at 60°C for 15 minutes. This step facilitates the conversion of the enzymatic product, acetolactate, to acetoin.

-

-

Color Development:

-

Add the creatine solution, followed by the freshly prepared α-naphthol solution to the mixture.

-

Incubate at 60°C for 15 minutes to allow for color development. A red-colored complex will form.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution at 530 nm using a microplate reader or spectrophotometer.

-

The inhibitory activity is determined by comparing the absorbance of the samples containing the inhibitor to that of a control sample without the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizations: Pathways and Workflows

AHAS Catalytic Pathway and Inhibition

The following diagram illustrates the biochemical pathway catalyzed by AHAS and the point of inhibition by pyrazole sulfonamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorimetric assay to determine alcohol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Facile Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

References

- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Pyrazole Sulfonamide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Pyrazole sulfonamides are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and development. The fusion of the pyrazole nucleus with a sulfonamide moiety gives rise to molecules with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. The synthesis of these compounds is a key step in the exploration of their therapeutic potential. This document outlines the prevalent protocols for the coupling reactions used to synthesize pyrazole sulfonamides, providing detailed experimental procedures and data to guide researchers in this field.

Synthetic Strategies

The formation of the sulfonamide bond linked to a pyrazole ring can be primarily achieved through two main synthetic routes:

-

Reaction of a Pyrazole Sulfonyl Chloride with an Amine: This is a widely used method where a pre-formed pyrazole sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base.

-

Reaction of a Pyrazole Amine with a Sulfonyl Chloride: In this alternative approach, an amino-substituted pyrazole is coupled with an appropriate sulfonyl chloride.

Additionally, multi-step syntheses involving the construction of the pyrazole ring from precursors already containing the sulfonamide group are also employed.[1][2]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various pyrazole sulfonamide derivatives. This data is compiled from multiple studies to provide a comparative overview.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | 16 | 25–30 | - | [3] |

| Substituted Chalcones | 4-Hydrazinylbenzenesulfonamide | Hydrochloric acid | Methanol | - | Reflux | 54–76 | [1] |